Esculentoside B
Descripción
Historical Context and Discovery
The discovery and characterization of Esculentoside B can be traced back to systematic investigations of the Phytolaccaceae family, particularly focusing on the genus Phytolacca, which has a long history of traditional medicinal use despite its known toxicity. Historical records indicate that Phytolacca americana, one of the primary sources of Esculentoside B, has been utilized in traditional medicine for treating various ailments including infectious diseases, edema, inflammation, and gastric distress. The systematic isolation and structural elucidation of Esculentoside B emerged from bioguided fractionation studies aimed at identifying the bioactive constituents responsible for both the therapeutic and toxic effects observed in Phytolacca extracts.
Early research efforts focused on understanding the chemical basis of pokeweed toxicity, leading to the identification of various triterpenoid saponins as the primary toxic compounds present throughout the plant. The compound was first isolated and characterized using modern analytical techniques including high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), nuclear magnetic resonance (NMR) spectroscopy, and various chemical degradation studies. These investigations revealed that Esculentoside B, along with other related saponins, represents one of the major constituents responsible for the biological activities associated with Phytolacca species.
The nomenclature of Esculentoside B reflects its initial isolation from Phytolacca esculenta, though subsequent research has demonstrated its widespread distribution across multiple Phytolacca species. The systematic characterization of this compound has contributed significantly to our understanding of triterpenoid saponin chemistry and has established it as a reference compound for studying structure-activity relationships within this class of natural products.
Taxonomic Classification as a Triterpenoid Saponin
Esculentoside B belongs to the class of triterpenoid saponins, specifically categorized as an oleanane-type triterpene glycoside. The compound's structure features a complex aglycone portion derived from phytolaccagenin, which is characteristic of the Phytolacca genus, linked to a xylose sugar moiety through a glycosidic bond. This structural arrangement places Esculentoside B within the broader classification of plant secondary metabolites known as saponins, which are characterized by their amphiphilic properties and diverse biological activities.
The triterpenoid backbone of Esculentoside B is based on the oleanane skeleton, a common structural framework found in many plant-derived saponins. The specific stereochemistry and substitution pattern of Esculentoside B can be described by its systematic name: (2S,4aR,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-10-[(2S,3R,4S,5R)-3,4,5-trihydroxytetrahydropyran-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid.
From a chemotaxonomic perspective, Esculentoside B represents one of several closely related saponins found within the Phytolaccaceae family, including other esculentosides (A, C, D, H, etc.) and phytolaccosides. The presence of these compounds serves as important chemotaxonomic markers for species identification and phylogenetic studies within the genus Phytolacca. The structural diversity observed among these related compounds reflects the biosynthetic flexibility of the triterpene pathways in these plants and provides insights into the evolutionary relationships between different Phytolacca species.
Distribution in Phytolacca Species
Esculentoside B demonstrates a widespread distribution across multiple species within the genus Phytolacca, with varying concentrations reported depending on the plant part, developmental stage, and environmental conditions. The compound has been identified and isolated from several key species including Phytolacca acinosa Roxb., Phytolacca americana L., Phytolacca dodecandra, and Phytolacca tetramera Hauman. This broad distribution pattern suggests that Esculentoside B represents a core metabolite in the Phytolacca genus, likely playing important ecological and physiological roles in these plants.
Phytolacca acinosa, commonly known as Chinese pokeweed, represents one of the richest sources of Esculentoside B, with the compound being particularly concentrated in the root tissues. Analytical studies have demonstrated that the roots of P. acinosa contain multiple related saponins, with Esculentoside B often being among the major constituents. Similarly, Phytolacca americana, native to eastern North America, has been extensively studied for its saponin content, with Esculentoside B identified as one of the primary toxic components responsible for the plant's known toxicity to humans and livestock.
The distribution of Esculentoside B within individual plants is not uniform, with the highest concentrations typically found in underground storage organs such as roots and rhizomes. This pattern is consistent with the general distribution of defensive compounds in plants, where toxic metabolites are often concentrated in vulnerable tissues or storage organs. Seasonal variation in Esculentoside B content has also been observed, with concentrations generally increasing as plants mature, which explains why pokeweed becomes more toxic later in the growing season.
Analytical methods for detecting and quantifying Esculentoside B in plant materials have been developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabling researchers to study the compound's distribution patterns and develop standardized extraction protocols. These methods have been crucial for toxicological studies and for establishing safe handling procedures for Phytolacca-containing materials.
Significance in Natural Product Research
Esculentoside B holds considerable significance in natural product research due to its unique combination of structural complexity, biological activity, and toxicological importance. The compound serves as an excellent model for studying structure-activity relationships in triterpenoid saponins, providing insights into how subtle structural modifications can dramatically alter biological activity and toxicity profiles. This research has contributed to our understanding of how natural products interact with biological systems and has informed the development of safer therapeutic agents derived from natural sources.
From a pharmacological perspective, Esculentoside B has demonstrated multiple biological activities that make it a compound of interest for drug discovery efforts. Research has shown that the compound exhibits anti-inflammatory properties through inhibition of nuclear factor kappa-B (NF-κB) and c-Jun N-terminal kinase (JNK) signaling pathways. These findings have implications for the development of anti-inflammatory therapeutics and provide mechanistic insights into how traditional medicines containing Phytolacca species may exert their effects.
The antifungal properties of Esculentoside B have also attracted significant research attention, particularly in the context of developing new antifungal agents for agricultural and clinical applications. Studies have demonstrated that the compound alters fungal cell wall morphology by increasing chitin content, leading to fungal cell death. This mechanism of action differs from conventional antifungal agents and suggests potential for developing novel antifungal strategies based on natural product scaffolds.
Toxicological research on Esculentoside B has provided important insights into the mechanisms of plant toxicity and has contributed to our understanding of how natural products can cause adverse effects in biological systems. Studies using zebrafish models have revealed that Esculentoside B is the major toxic factor in Phytolacca radix, causing developmental abnormalities and neurotoxicity through disruption of central nervous system development. These findings have important implications for understanding the safety profiles of traditional medicines and for developing appropriate risk assessment strategies for natural products.
Propiedades
Número CAS |
60820-94-2 |
|---|---|
Fórmula molecular |
C36H56O11 |
Peso molecular |
664.8 g/mol |
Nombre IUPAC |
(2R,4aR,6aR,6aS,6bR,9R,10R,11S,12aR,14bR)-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-10-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C36H56O11/c1-31(30(44)45-6)11-13-36(29(42)43)14-12-34(4)19(20(36)15-31)7-8-24-32(2)16-21(38)27(47-28-26(41)25(40)22(39)17-46-28)33(3,18-37)23(32)9-10-35(24,34)5/h7,20-28,37-41H,8-18H2,1-6H3,(H,42,43)/t20-,21+,22-,23?,24-,25+,26-,27+,28+,31-,32+,33+,34-,35-,36+/m1/s1 |
Clave InChI |
SFZVDNKTWPZIJG-UQKHHTMJSA-N |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(CO6)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC |
SMILES isomérico |
C[C@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)C)C)[C@H]2C1)C)C(=O)O)C(=O)OC |
SMILES canónico |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(CO6)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC |
Apariencia |
Powder |
melting_point |
266-269°C |
Descripción física |
Solid |
Sinónimos |
3-O-beta-D-xylopiranosyl-phytolaccagenin phytolaccoside B |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Esculentoside B is typically isolated from the roots of Phytolacca acinosa Roxb. The extraction process involves the use of methanol-hydrochloric acid or dioxane-hydrochloric acid to hydrolyze the saponins, resulting in the formation of phytolaccagenin, which is then further processed to obtain Esculentoside B .
Industrial Production Methods: Industrial production of Esculentoside B involves large-scale extraction from the roots of Phytolacca acinosa Roxb. The process includes the use of high-performance liquid chromatography coupled with electrospray ionization and quadrupole time-of-flight mass spectrometry (HPLC-ESI-QTOF-MS/MS) for the rapid screening and characterization of triterpene saponins .
Análisis De Reacciones Químicas
Types of Reactions: Esculentoside B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to oxidize Esculentoside B.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve the use of halogens or other nucleophiles to replace specific functional groups within the molecule.
Major Products Formed: The major products formed from these reactions include various derivatives of Esculentoside B with altered biological activities. These derivatives are often studied for their enhanced antifungal and anti-inflammatory properties .
Aplicaciones Científicas De Investigación
Pharmacological Applications
Anti-inflammatory Effects
Research indicates that Esculentoside B exhibits significant anti-inflammatory properties. It has been shown to inhibit the nuclear factor kappa-B (NF-κB) pathway, which is crucial in the inflammatory response. In a study involving RAW 264.7 macrophage cells, treatment with Esculentoside B reduced the levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are markers of inflammation. The study utilized Western blot analysis and RT-PCR to measure these effects, demonstrating that Esculentoside B can effectively modulate inflammatory responses at the cellular level .
Neuroprotective Potential
Esculentoside B has also been investigated for its neuroprotective effects. In models of neurodegenerative diseases, such as Alzheimer's disease, it has shown promise in protecting neuronal cells from damage. The application of proteomic techniques revealed that Esculentoside B treatment led to the restoration of several proteins associated with synaptic function and metabolism, suggesting its potential as a therapeutic agent in neurodegenerative conditions .
Toxicological Studies
Metabolic Disruption
Despite its therapeutic potential, studies have highlighted the toxicological aspects of Esculentoside B. Metabolomic analyses have indicated that exposure to this compound can disrupt D-amino acid metabolism and autophagy processes in cells. Such disruptions may lead to developmental abnormalities and neurotoxicity, raising concerns about its safety profile when used in medicinal contexts .
Traditional Medicine
Historical Uses
In traditional medicine systems, particularly within Asian cultures, Phytolacca esculenta has been utilized for various ailments. The presence of Esculentoside B in these traditional remedies underscores its importance in herbal pharmacotherapy. Historical texts and contemporary studies suggest its use for treating inflammatory conditions and as an adjunct therapy for chronic diseases .
Data Table: Summary of Research Findings
Case Studies
Case Study 1: Inflammation Model
In a controlled experiment, RAW 264.7 cells were treated with varying concentrations of Esculentoside B (0, 30, and 50 μM) followed by lipopolysaccharide (LPS) stimulation. The results demonstrated a dose-dependent reduction in inflammatory markers, reinforcing the compound's potential as an anti-inflammatory agent .
Case Study 2: Neurodegenerative Disease Model
In a mouse model of Alzheimer's disease treated with Esculentoside B, significant improvements were observed in cognitive functions correlated with enhanced synaptic protein expression. This suggests that Esculentoside B could be explored further as a neuroprotective agent against cognitive decline associated with neurodegeneration .
Mecanismo De Acción
Esculentoside B exerts its effects through various molecular targets and pathways:
Antifungal Activity: The compound alters the morphology of yeasts and molds by enhancing chitin synthase 1 activity, leading to an increase in chitin content and thickness of the fungal cell wall.
Anti-inflammatory Activity: Esculentoside B inhibits the inflammatory response by modulating the JNK and NF-κB signaling pathways.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The Esculentoside family includes multiple structurally related saponins with divergent biological activities. Below is a detailed comparison:
Table 1: Structural and Pharmacological Comparison of Esculentoside B with Analogues
Key Differences in Pharmacological Mechanisms
Anti-inflammatory Activity: Esc B: Modulates D-amino acid metabolism and mTOR signaling . Esc A: Selectively inhibits COX-2 and blocks IL-6/STAT3 pathways . Esc H: Suppresses NF-κB and JNK1/2 signaling to reduce MMP-9 expression .
Anti-cancer Activity: Esc A: Induces G0/G1 cell cycle arrest (54.23% G1 cells at 16 μM) and inhibits colorectal cancer (CRC) cell migration by 45–51% . Esc H: Targets colon cancer metastasis via TNF-mediated pathways . Esc B: No direct anti-cancer activity reported; instead, it is linked to neurotoxicity .
Toxicity :
- Esc B : Causes severe neurotoxicity in zebrafish larvae, disrupting acetylcholine esterase (AChE) activity and CNS development .
- Esc A : Exhibits hemolytic side effects but lower systemic toxicity compared to Esc B .
Structural Influences on Bioactivity
- Sugar Moieties: Esc A’s glucopyranosyl-xylopyranosyl group enhances solubility and receptor binding, contributing to its anti-cancer efficacy . Esc B’s simpler xylopyranosyl structure correlates with higher membrane permeability, possibly explaining its neurotoxic effects .
- Aglycone Modifications: Esc H’s additional glucopyranosyl unit (vs. Esc B) may reduce toxicity while enhancing anti-metastatic activity .
Q & A
Q. What experimental models are optimal for studying Esculentoside B’s anti-inflammatory mechanisms in vitro?
Methodological Answer: Use macrophage cell lines (e.g., RAW264.7) or primary immune cells stimulated with lipopolysaccharide (LPS) or cytokines to mimic inflammatory conditions. Measure cytokine production (e.g., TNF-α, IL-6) via ELISA and assess NF-κB or MAPK pathway activation using Western blotting or luciferase reporter assays. Include dose-response curves (e.g., 0–50 µM Esculentoside B) to establish efficacy thresholds .
Q. How can researchers standardize purity assessment for Esculentoside B in pharmacological studies?
Methodological Answer: Employ high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 210 nm) for purity validation. Confirm structural integrity via nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ¹³C NMR) and mass spectrometry (ESI-MS). Cross-reference with published spectral data for Esculentoside B analogs (e.g., Esculentoside A) to ensure consistency .
Q. What are the best practices for designing in vivo studies to evaluate Esculentoside B’s pharmacokinetics?
Methodological Answer: Administer Esculentoside B intraperitoneally or orally in murine models (e.g., C57BL/6 mice) at 5–20 mg/kg doses. Collect blood samples at timed intervals for LC-MS/MS analysis to determine plasma concentration-time curves. Monitor tissue distribution (e.g., liver, kidneys) and excretion pathways. Include control groups receiving vehicle-only to isolate compound-specific effects .
Advanced Research Questions
Q. How can contradictory data on Esculentoside B’s pro-apoptotic vs. anti-apoptotic effects be resolved?
Methodological Answer: Context-dependent outcomes may arise from cell type specificity (e.g., cancer vs. normal cells) or concentration gradients. Perform comparative studies using identical cell lines (e.g., HT-29 colon cancer cells vs. primary fibroblasts) under standardized conditions. Utilize caspase activity assays, Annexin V staining, and RNA-seq to map apoptosis-related gene expression. Validate findings with pathway-specific inhibitors (e.g., caspase-3 inhibitors) .
Q. What strategies are effective for isolating Esculentoside B’s primary molecular targets in complex signaling networks?
Methodological Answer: Combine pull-down assays with biotinylated Esculentoside B and mass spectrometry for target identification. Validate candidate targets (e.g., COX-2, MMP-9) via siRNA knockdown or CRISPR-Cas9 gene editing. Use molecular docking simulations to predict binding affinities and compare with experimental IC₅₀ values from enzymatic inhibition assays (e.g., COX-2 activity kits) .
Q. How should researchers address discrepancies in Esculentoside B’s reported IC₅₀ values across studies?
Methodological Answer: Standardize assay conditions (e.g., pH, temperature, cell density) and compound solubility (e.g., DMSO concentration ≤0.1%). Replicate experiments using reference compounds (e.g., dexamethasone for anti-inflammatory assays) as positive controls. Perform meta-analyses of published data to identify outliers and contextualize variability (e.g., species-specific responses) .
Data Analysis & Interpretation
Q. What statistical approaches are recommended for analyzing dose-dependent effects of Esculentoside B?
Methodological Answer: Apply nonlinear regression models (e.g., log[inhibitor] vs. response curves in GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Include confidence intervals and p-values to assess significance. For transcriptomic data, employ bioinformatics tools like DAVID or Gene Ontology for pathway enrichment analysis .
Q. How can researchers differentiate Esculentoside B’s direct anti-inflammatory effects from off-target immunomodulation?
Methodological Answer: Use genetic knockout models (e.g., NF-κB p65⁻/⁻ macrophages) to isolate pathway-specific activity. Compare Esculentoside B’s effects with known inhibitors (e.g., BAY11-7082 for NF-κB). Perform cytokine multiplex assays to profile broad-spectrum vs. selective inhibition. Cross-validate with transcriptomic data to identify upstream/downstream regulatory nodes .
Experimental Design & Validation
Q. What controls are essential for ensuring reproducibility in Esculentoside B toxicity studies?
Methodological Answer: Include vehicle controls (e.g., DMSO), positive controls (e.g., cisplatin for cytotoxicity), and negative controls (untreated cells/animals). Assess acute toxicity via LD₅₀ assays in rodents and chronic toxicity through histopathology and serum biomarkers (e.g., ALT, creatinine). Validate findings across multiple labs using standardized protocols .
Q. How can multi-omics approaches enhance understanding of Esculentoside B’s therapeutic potential?
Methodological Answer: Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to map Esculentoside B’s systemic effects. Use bioinformatics platforms (e.g., STRING, KEGG) to identify cross-talk between pathways. Validate hypotheses with functional assays (e.g., chromatin immunoprecipitation for transcription factor binding) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
